
Bis(pent-4-enyl) butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pent-4-enyl) butanedioate is an organic compound with the molecular formula C14H22O4 It is an ester derived from butanedioic acid and pent-4-en-1-ol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pent-4-enyl) butanedioate typically involves the esterification of butanedioic acid with pent-4-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.
化学反应分析
Types of Reactions
Bis(pent-4-enyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the pent-4-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Bis(pent-4-enyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of bis(pent-4-enyl) butanedioate depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bonds in the pent-4-enyl groups are targeted by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from reducing agents.
相似化合物的比较
Similar Compounds
Dimethyl butanedioate: An ester of butanedioic acid with methanol.
Diethyl butanedioate: An ester of butanedioic acid with ethanol.
Bis(pent-4-enyl) succinate: Similar structure but with succinic acid as the core.
Uniqueness
Bis(pent-4-enyl) butanedioate is unique due to the presence of pent-4-enyl groups, which provide additional reactivity through the double bonds. This allows for a wider range of chemical transformations compared to simpler esters like dimethyl or diethyl butanedioate.
属性
CAS 编号 |
6624-62-0 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
bis(pent-4-enyl) butanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-4H,1-2,5-12H2 |
InChI 键 |
LYTLDAKHQAIDJL-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCOC(=O)CCC(=O)OCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
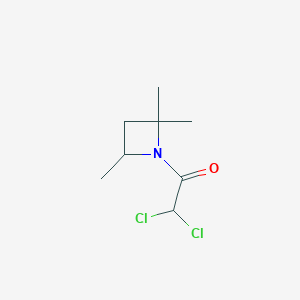
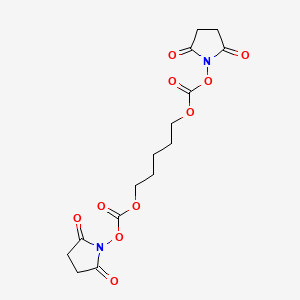

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
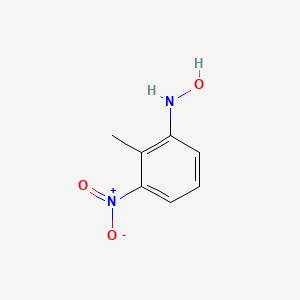
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

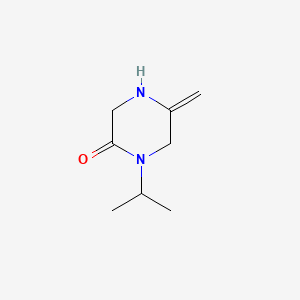
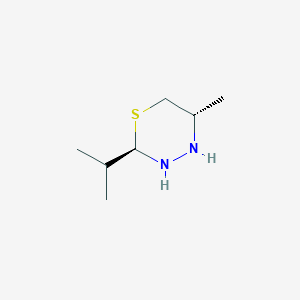
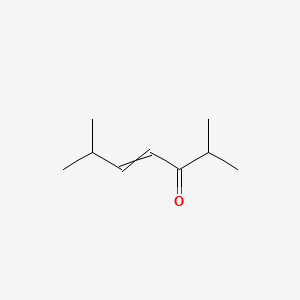
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
